REACTION_SMILES
|
[CH2:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1.[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([S:11](=[O:12])(=[O:13])[Cl:14])[cH:10]2.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[CH:27]([Cl:28])([Cl:29])[Cl:30]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([S:11](=[O:12])(=[O:13])[N:18]1[CH2:17][CH2:16][CH2:15][CH2:20][CH2:19]1)[cH:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2ccc(S(=O)(=O)Cl)cc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc2ccc(S(=O)(=O)N3CCCCC3)cc2s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |